

Acrivastine degradation products identification and synthesis

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Compound of Interest		
Compound Name:	Acrivastine	
Cat. No.:	B1664353	Get Quote

Acrivastine Degradation: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and synthesizing **acrivastine** degradation products. It includes troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for acrivastine?

A1: **Acrivastine** is susceptible to degradation under oxidative, photolytic, and acidic conditions. [1][2][3] Forced degradation studies have shown that significant degradation occurs when **acrivastine** is exposed to oxidizing agents (like hydrogen peroxide) and UV light.[1][2] It is relatively stable under thermal and basic hydrolytic conditions.[2]

Q2: What are the structures of the known degradation products of **acrivastine**?

A2: Several degradation products of **acrivastine** have been identified and characterized. Under oxidative and photolytic stress, two notable degradation impurities are Impurity-V (an oxirane derivative) and Impurity-VI (a di-oxirane derivative).[1] Under acidic conditions, a different set of degradation products is formed.[3] The chemical structures, as determined by spectroscopic methods like LC-ESI/MSn, IR, and NMR, are summarized in the table below.[1]







Q3: Are there commercially available reference standards for **acrivastine** degradation products?

A3: Availability of commercially available reference standards for all identified degradation products can be limited. While some process-related impurities may be available from specialized suppliers, specific degradation products like Imp-V and Imp-VI might require custom synthesis. Researchers may need to synthesize and characterize these impurities inhouse for use as reference standards in analytical method development and validation.

Q4: What analytical techniques are most suitable for identifying and quantifying **acrivastine** and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying **acrivastine** and its related substances. [1][4][5] For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] [6]

Identification of Degradation Products Summary of Known Acrivastine Degradation Products

The following table summarizes the key degradation products of **acrivastine** identified in forced degradation studies.



Impurity Name	IUPAC Name	Formation Condition(s)	Molecular Formula	Molecular Weight
Impurity-V	1-{[3-(4- methylphenyl)-3- {6-[(1E)-3- oxobut-1-en-1- yl]pyridin-2- yl}oxiran-2- yl]methyl}pyrrolid in-1-ium-1-olate	Oxidation, Photolytic	C22H24N2O3	364.44
Impurity-VI	2-[2-(4-methylphenyl)-3- [(1-oxidopyrrolidin-1-ium-1-yl)methyl]oxiran- 2-yl]-6-[(1E)-3-oxobut-1-en-1-yl]pyridin-1-ium- 1-olate	Oxidation, Photolytic	C22H24N2O4	380.44
Other Photodegradatio n Products	Various isomers and other related structures have been identified under UV radiation.[7]	Photolytic	-	-
Acid Degradation Products	Several degradation products have been observed under acidic hydrolysis.[3]	Acidic Hydrolysis	-	-

Experimental Protocol: Forced Degradation Studies

Troubleshooting & Optimization





This protocol outlines a general procedure for conducting forced degradation studies on **acrivastine** to identify potential degradation products.

Objective: To generate **acrivastine** degradation products under various stress conditions for identification and to develop a stability-indicating analytical method.

Materials:

- · Acrivastine drug substance
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- Reflux condenser
- UV chamber (254 nm)
- Oven

Procedure:

- · Acid Hydrolysis:
 - Dissolve a known amount of acrivastine in 0.1 M HCl.
 - Reflux the solution for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 60°C).
 - If no degradation is observed, repeat with 1 M HCl.



- Withdraw samples at different time points, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis:
 - Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH, and neutralize with HCl.
- Oxidative Degradation:
 - Dissolve acrivastine in a solution of 3% H₂O₂.
 - Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
 - If no degradation is observed, repeat with 30% H₂O₂.
 - Withdraw samples at different time points and dilute with mobile phase for HPLC analysis.
- Photolytic Degradation:
 - Expose a solution of acrivastine (in a suitable solvent like methanol or water) and the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
 - Analyze the samples at various time intervals.
- Thermal Degradation:
 - Keep the solid acrivastine drug substance in an oven at a high temperature (e.g., 80°C)
 for a specified duration.
 - Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.

Analysis:

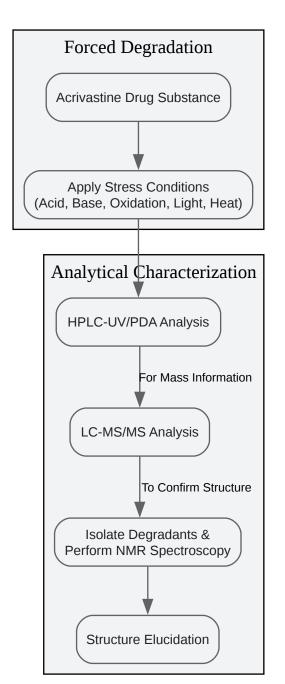
Analyze all stressed samples by a suitable stability-indicating HPLC method.

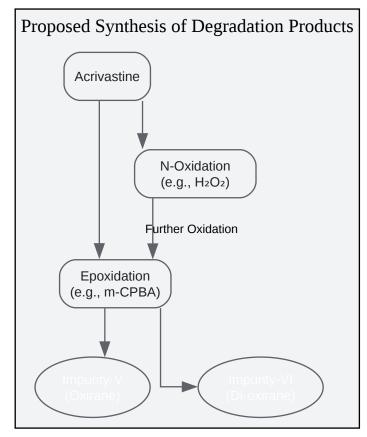


- Compare the chromatograms of the stressed samples with that of an unstressed sample to identify new peaks corresponding to degradation products.
- Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
- For structural elucidation, subject the stressed samples to LC-MS analysis.

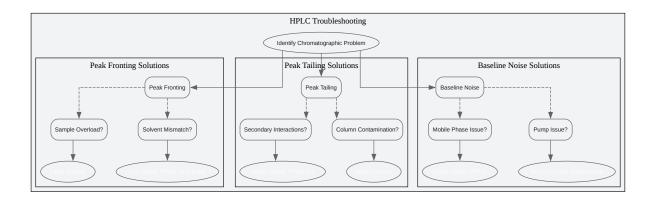
Workflow for Identification of Degradation Products











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